Cy5.5 DBCO Enables 10-Day In Vivo NIRF Tracking of γδ T Cells, a Quantitative Benchmark Not Demonstrated with Cy5-DBCO
Cy5.5 DBCO enabled non-invasive near-infrared fluorescence (NIRF) imaging of adoptively transferred γδ T cells in tumor-bearing mice for up to 10 days post-injection [1]. The Cy5.5-labeled γδ T cells migrated specifically to tumor sites and retained detectable NIRF signal throughout the 10-day observation period, demonstrating both sufficient brightness for longitudinal tracking and the NIR emission wavelength necessary for deep-tissue imaging with reduced autofluorescence background [1]. This extended in vivo tracking capability leverages Cy5.5's 694 nm emission, which balances reduced tissue autofluorescence with compatibility with standard NIRF imaging systems . In contrast, Cy5-DBCO with its ~670 nm emission is documented to exhibit higher background interference in tissue imaging applications, though no equivalent 10-day in vivo tracking study has been reported [2].
| Evidence Dimension | In vivo NIRF imaging duration for adoptively transferred cells |
|---|---|
| Target Compound Data | 10 days of continuous NIRF signal detection in tumor-bearing mice |
| Comparator Or Baseline | Cy5-DBCO: No equivalent 10-day in vivo cell tracking study identified; literature indicates higher tissue autofluorescence at ~670 nm emission |
| Quantified Difference | Cy5.5 DBCO demonstrates ≥10-day longitudinal tracking in a peer-reviewed in vivo model; Cy5-DBCO lacks comparable published validation |
| Conditions | Daudi tumor-bearing mice; γδ T cells labeled via metabolic glycoengineering with Ac4ManNAz followed by DBCO-Cy5.5 click conjugation |
Why This Matters
Procurement decisions for in vivo cell tracking studies should prioritize Cy5.5 DBCO based on peer-reviewed validation of extended longitudinal imaging, a capability not demonstrated for Cy5-DBCO.
- [1] An R, et al. NIRF/PET imaging of γδ T cells via metabolic glycoengineering and bioorthogonal labeling. Chemical Engineering Journal. 2023; 1385894723028589. View Source
- [2] Ruixi Biotech. Cy5.5-DBCO Product Documentation (Cy5.5 background interference advantage over Cy5). 2025. View Source
